

# Spectroscopic Profile of 6,8-Difluoroquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 6,8-Difluoroquinoline

Cat. No.: B127152

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **6,8-Difluoroquinoline**. In the absence of readily available experimental spectra in the public domain, this document focuses on computationally predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification, characterization, and quality control of **6,8-difluoroquinoline** in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6,8-difluoroquinoline**. It is crucial to note that these are computationally generated values and should be confirmed with experimental data whenever possible.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insights into the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

Table 1: Predicted  $^1\text{H}$  NMR Data for **6,8-Difluoroquinoline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Predicted Value	Predicted Value	Predicted Value	H-2
Predicted Value	Predicted Value	Predicted Value	H-3
Predicted Value	Predicted Value	Predicted Value	H-4
Predicted Value	Predicted Value	Predicted Value	H-5
Predicted Value	Predicted Value	Predicted Value	H-7

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **6,8-Difluoroquinoline**

Chemical Shift ( $\delta$ ) ppm	Assignment
Predicted Value	C-2
Predicted Value	C-3
Predicted Value	C-4
Predicted Value	C-4a
Predicted Value	C-5
Predicted Value	C-6
Predicted Value	C-7
Predicted Value	C-8
Predicted Value	C-8a

Table 3: Predicted  $^{19}\text{F}$  NMR Data for **6,8-Difluoroquinoline**

Chemical Shift ( $\delta$ ) ppm	Assignment
Predicted Value	F-6
Predicted Value	F-8

## Infrared (IR) Spectroscopy

Predicted IR spectroscopy data helps in identifying the functional groups and vibrational modes of the molecule.

Table 4: Predicted IR Absorption Bands for **6,8-Difluoroquinoline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Predicted Value	Predicted Value	C-H stretching (aromatic)
Predicted Value	Predicted Value	C=C stretching (aromatic)
Predicted Value	Predicted Value	C=N stretching
Predicted Value	Predicted Value	C-F stretching
Predicted Value	Predicted Value	C-H bending (out-of-plane)

## Mass Spectrometry (MS)

Predicted mass spectrometry data provides information about the molecular weight and potential fragmentation patterns of the molecule under ionization.

Table 5: Predicted Mass Spectrum Data for **6,8-Difluoroquinoline**

m/z	Relative Intensity (%)	Assignment
165.05	100	[M] <sup>+</sup> (Molecular Ion)
Predicted Value	Predicted Value	Fragment Ion
Predicted Value	Predicted Value	Fragment Ion

## Experimental and Computational Protocols

The acquisition of spectroscopic data, whether experimental or computational, follows established protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A sample of **6,8-difluoroquinoline** would be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for  $^1\text{H}$  and  $^{13}\text{C}$ ).

Computational Protocol: Predicted NMR spectra can be generated using software packages such as ChemDraw, Mnova NMRPredict, or through quantum mechanical calculations using density functional theory (DFT). These programs utilize algorithms and databases of known chemical shifts to estimate the spectra of a given structure.

## Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum of **6,8-difluoroquinoline** can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent. The spectrum is typically recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

Computational Protocol: IR spectra can be predicted computationally through vibrational frequency calculations using quantum chemistry software. These calculations model the vibrational modes of the molecule to predict the positions and intensities of the absorption bands.

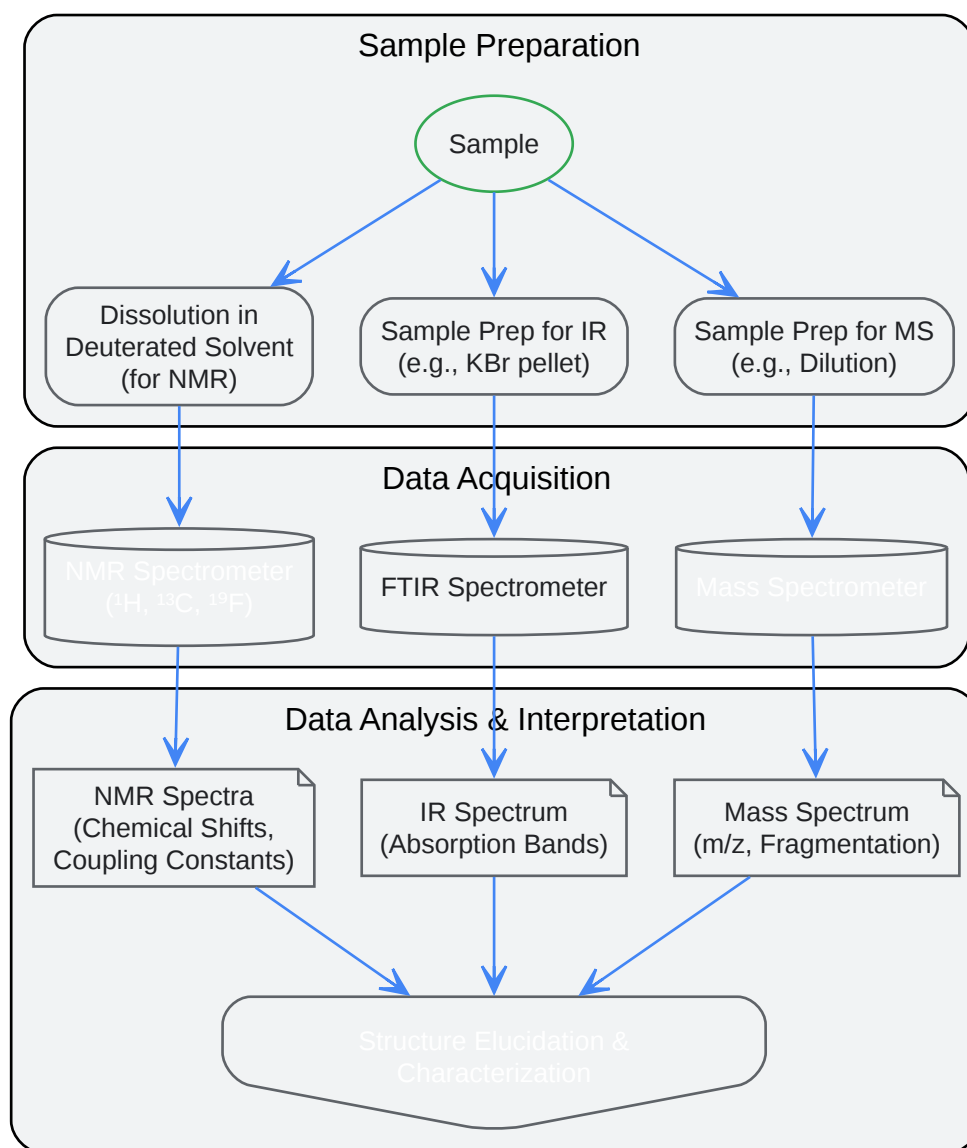
## Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum of **6,8-difluoroquinoline** would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The instrument measures the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments.

Computational Protocol: Mass spectra can be predicted using software that simulates the fragmentation of the molecule based on its structure and the ionization method. Tools like CFM-ID can predict tandem mass spectra (MS/MS) for given molecules.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6,8-difluoroquinoline**.



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General workflow for spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 6,8-Difluoroquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127152#spectroscopic-data-for-6-8-difluoroquinoline-nmr-ir-ms\]](https://www.benchchem.com/product/b127152#spectroscopic-data-for-6-8-difluoroquinoline-nmr-ir-ms)

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